tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate
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Overview
Description
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a dioxaborolane ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds
Scientific Research Applications
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceutical agents and drug discovery.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridinyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane ring and a tert-butyl carbamate group but differs in the presence of a piperidine ring instead of a pyridinyl group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate group instead of a pyridinyl group, affecting its chemical properties and applications.
Properties
CAS No. |
1346697-31-1 |
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Molecular Formula |
C19H31BN2O5 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C19H31BN2O5/c1-17(2,3)25-16(23)22-10-8-12-24-15-13-14(9-11-21-15)20-26-18(4,5)19(6,7)27-20/h9,11,13H,8,10,12H2,1-7H3,(H,22,23) |
InChI Key |
SULCJFWNUGBSTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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